3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane
Description
3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[222]octane is a chemical compound that features a bicyclic structure with a pyridine ring substituted with a chlorine atom
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)oxy-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-1-2-12(14-7-10)16-11-8-15-5-3-9(11)4-6-15/h1-2,7,9,11H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTPUGYFLJEYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of 5-chloropyridin-2-ol with 1-azabicyclo[2.2.2]octane under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 5-chloropyridin-2-ol, followed by nucleophilic substitution with 1-azabicyclo[2.2.2]octane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases for deprotonation.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced bicyclic amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share a similar pyridine ring structure but differ in their functional groups and overall molecular architecture.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring but are fused with a pyrimidine ring, offering different chemical and biological properties.
Uniqueness
3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure combined with a chlorinated pyridine ring. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Biological Activity
3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane, also known as a pyrrolidine chloropyridine ether, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure combined with a chloropyridine moiety, which may contribute to its biological activities. The general formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thus preventing substrate access and catalytic activity. This mechanism is critical in understanding its potential therapeutic applications.
Pharmacological Studies
Research on similar compounds has indicated various pharmacological activities, including analgesic and antitumor effects. For instance, studies on analogues of 1-azabicyclo[2.2.2]octane have shown significant analgesic properties with an effective dose (ED50) of approximately 3.1 mg/kg .
Case Studies
- Analgesic Activity : A comparative study on various azabicyclo compounds demonstrated that modifications to the bicyclic structure could enhance analgesic properties, suggesting that this compound may exhibit similar effects.
- Antitumor Efficacy : In vivo studies involving structurally related compounds have shown promising results in PDX models for lung cancer, indicating that further investigation into this compound could yield significant insights into its therapeutic potential.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
